REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([C:8]([OH:10])=[O:9])[C:4]([SH:7])([CH3:6])[CH3:5].[CH3:11][C:12]([CH3:14])=O>>[CH3:5][C:4]1([CH3:6])[S:7][C:12]([CH3:14])([CH3:11])[NH:2][CH:3]1[C:8]([OH:10])=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(C)(C)S)C(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 30 minutes under a nitrogen atmosphere
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
After distilling off the excess acetone there
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC(S1)(C)C)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |